molecular formula C15H22ClN B13965299 1-Benzyl-4-(3-chloropropyl)piperidine

1-Benzyl-4-(3-chloropropyl)piperidine

Cat. No.: B13965299
M. Wt: 251.79 g/mol
InChI Key: ZBUSLJJMUHDZFK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

The synthesis of 1-Benzyl-4-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Benzyl-4-(3-chloropropyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(3-chloropropyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-chloropropyl)piperidine involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with peripheral binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-4-(3-chloropropyl)piperidine can be compared with other similar compounds such as:

The presence of both the benzyl and chloropropyl groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-benzyl-4-(3-chloropropyl)piperidine

InChI

InChI=1S/C15H22ClN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2

InChI Key

ZBUSLJJMUHDZFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCl)CC2=CC=CC=C2

Origin of Product

United States

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